molecular formula C14H20O4 B2813442 2-(3,4-Dipropoxyphenyl)acetic acid CAS No. 100864-27-5

2-(3,4-Dipropoxyphenyl)acetic acid

Cat. No.: B2813442
CAS No.: 100864-27-5
M. Wt: 252.31
InChI Key: ADQHZNYYWAEFCT-UHFFFAOYSA-N
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Description

2-(3,4-Dipropoxyphenyl)acetic acid is a substituted phenylacetic acid derivative featuring two propoxy (-OCH₂CH₂CH₃) groups at the 3- and 4-positions of the phenyl ring and an acetic acid (-CH₂COOH) moiety at the 2-position. This compound is primarily utilized in research settings, including synthetic chemistry and pharmaceutical development.

Properties

IUPAC Name

2-(3,4-dipropoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-3-7-17-12-6-5-11(10-14(15)16)9-13(12)18-8-4-2/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQHZNYYWAEFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)CC(=O)O)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dipropoxyphenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3,4-dipropoxybenzaldehyde.

    Formation of the Intermediate: The aldehyde group of 3,4-dipropoxybenzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.

    Final Product: The final product, this compound, is obtained after purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon to reduce the intermediate compounds.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dipropoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3,4-Dipropoxyphenyl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dipropoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly impact solubility, reactivity, and biological activity. Key comparisons include:

Compound Substituents (Positions) Electron Effect Solubility Trends Applications
2-(3,4-Dipropoxyphenyl)acetic acid Propoxy (3,4), Acetic acid (2) Electron-donating (propoxy) Low water solubility (lipophilic) Research intermediate
2,4-Dichlorophenoxyacetic acid (2,4-D) Chloro (2,4), Acetic acid (oxy) Electron-withdrawing (Cl) Moderate water solubility Herbicide
Caffeic acid Hydroxy (3,4), Acrylic acid (side chain) Electron-donating (OH) High water solubility Antioxidant, food research
2-(3-Bromo-4-methoxyphenyl)acetic acid Bromo (3), Methoxy (4), Acetic acid (2) Electron-withdrawing (Br), donating (OMe) Moderate in organic solvents Natural product synthesis

Key Observations :

  • Lipophilicity : The propoxy groups in this compound enhance lipophilicity compared to hydroxy (caffeic acid) or chloro (2,4-D) substituents, limiting its water solubility .

Toxicity and Environmental Impact

  • This compound: No direct toxicity data are available in the provided evidence.
  • 2,4-D: Well-documented toxicity, including endocrine disruption and environmental persistence. The EPA regulates its presence in drinking water due to carcinogenic risks .
  • Propionic Acid Derivatives: Compounds like 2-(2,4-dichlorophenoxy)propionic acid exhibit moderate to high toxicity, requiring workplace exposure monitoring .

Commercial and Regulatory Status

  • Discontinued Availability : this compound is listed as discontinued by CymitQuimica, contrasting with readily available compounds like caffeic acid or 2,4-D .
  • Regulatory Oversight: Chlorinated phenoxyacetic acids (e.g., 2,4-D) face stringent EPA regulations, while research-oriented compounds like 3,6'-Disinapoyl sucrose require compliance with pharmacological safety standards .

Biological Activity

Introduction

2-(3,4-Dipropoxyphenyl)acetic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dipropoxy-substituted phenyl group attached to an acetic acid moiety. The molecular formula is C14H20O4C_{14}H_{20}O_4, with a molecular weight of approximately 252.31 g/mol. The presence of the propoxy groups enhances its lipophilicity, which may influence its biological activity.

The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation. By reducing prostaglandin levels, these compounds can alleviate symptoms associated with inflammatory conditions.

Antibacterial Activity

The antibacterial properties of acetic acid have been well documented, particularly against biofilm-forming bacteria. A study demonstrated that acetic acid could inhibit the growth of various pathogens at low concentrations and effectively eradicate pre-formed biofilms . Although direct studies on this compound are scarce, its structural similarity to acetic acid suggests potential antibacterial activity.

Antioxidant Properties

Antioxidant activity is another area where this compound may exert beneficial effects. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with chronic diseases.

Table: Summary of Biological Activities

Activity Evidence
Anti-inflammatoryPotential inhibition of COX enzymes; similar compounds show reduced pro-inflammatory cytokines .
AntibacterialEffective against planktonic bacteria and biofilms at low concentrations .
AntioxidantStructural similarity suggests potential free radical scavenging activity; further studies needed.

Case Study: Inflammation Models

In experimental models of inflammation (e.g., carrageenan-induced paw edema in rats), compounds structurally related to this compound have demonstrated significant reductions in edema formation. These findings support the hypothesis that this compound may possess similar anti-inflammatory capabilities.

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